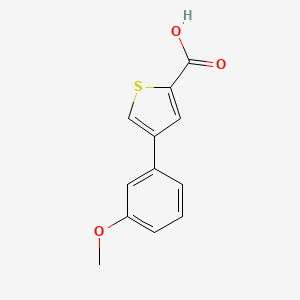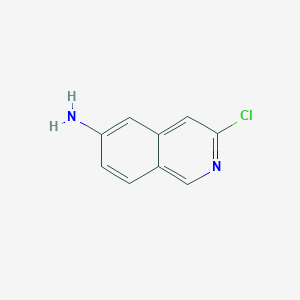![molecular formula C12H15BrOS B1473529 (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-67-3](/img/structure/B1473529.png)
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the bromophenyl group and the formation of the cyclohexanol ring. While specific synthetic routes may vary, researchers have explored various methods to access this chiral intermediate. Notably, FT-IR, 1H NMR, 13C NMR, and MS techniques are commonly used for its detection and characterization .
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol reveals a cyclohexane ring with a hydroxyl group attached to one of the carbon atoms. The bromophenyl substituent is positioned at another carbon, imparting chirality to the molecule. The stereochemistry of the two adjacent stereocenters (1S,2S) further influences its properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of cyclohexane derivatives including elements like Br (bromine), Cl (chlorine), N (nitrogen), O (oxygen), and S (sulfur) at specific positions has been explored. These syntheses have led to the selective formation of various cyclohexane derivatives, demonstrating the versatility of these compounds in chemical reactions (Kaya, Menzek, & Şahin, 2014).
Oxidation Studies
- Chemical oxidation studies have been conducted on β-hydroxy-sulfides, leading to the formation of sulfoxides and ketones through oxidative cleavage and rearrangement processes. This highlights the reactivity of these compounds in various chemical environments (Donnici, Guimarães, & de Melo, 2003).
Potential Anticancer Activities
- Bromophenol derivatives have shown promise in anticancer research. For instance, a study on a novel bromophenol derivative demonstrated significant anti-proliferative effects on human lung cancer cell lines, indicating the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).
Radical Fragmentation
- Radical fragmentation of o-bromophenyl sulfoxides has been reported, where enantiomerically pure materials were used to prepare cyclohexene derivatives. This study provides insights into the stereochemical aspects of such reactions (Imboden, Villar, & Renaud, 1999).
Organocatalyst Development
- Enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes have been synthesized and applied as organocatalysts in certain reactions, such as the Baylis–Hillman reaction. This underlines the utility of these compounds in asymmetric catalysis (Nowak, Wojaczyńska, & Skarżewski, 2011).
Propiedades
IUPAC Name |
(1S,2S)-2-(4-bromophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOVCIIWHGDPK-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)
![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)

![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473460.png)
![2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473461.png)
![Methyl 3-[(piperidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473462.png)

